8-Oxa-5-azaspiro[3.6]decane;hydrochloride
Description
General Principles of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are a fascinating class of organic molecules characterized by the presence of at least two rings that are connected by a single, common atom known as the spiro atom. This structural motif imparts a high degree of rigidity and a distinct three-dimensional geometry, which contrasts with the more planar structures of many traditional aromatic compounds used in drug discovery. The spirocyclic framework allows for a precise spatial arrangement of functional groups, which can be crucial for optimizing interactions with biological targets such as enzymes and receptors.
The synthesis of spirocycles can be a challenging endeavor for organic chemists, often requiring specialized synthetic strategies. Common methods for their construction include intramolecular alkylation, cycloaddition reactions, and rearrangement reactions. The inherent strain in some smaller spirocyclic systems can also influence their reactivity and chemical properties.
Classification and Nomenclature of Spiro[3.6]decane Architectures
The nomenclature of spiro compounds is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for a simple bicyclic spiroalkane involves the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring, starting with the smaller ring and separated by a period. The total number of carbon atoms in the entire system determines the parent alkane name.
For the spiro[3.6]decane system, the name indicates a bicyclic compound with a total of ten carbon atoms. The numbers in the brackets, [3.6], specify that one ring contains three carbon atoms (a cyclobutane (B1203170) ring) and the other contains six carbon atoms (a cycloheptane (B1346806) ring), excluding the shared spiro atom.
| Component | Description |
|---|---|
| Spiro | Indicates a spirocyclic compound with a single shared atom between two rings. |
| [3.6] | Denotes the number of carbon atoms in each ring, excluding the spiro atom. The smaller ring has 3 carbons, and the larger ring has 6 carbons. |
| decane | Specifies the total number of carbon atoms in the bicyclic system is ten. |
Significance of Heteroatom-Containing Spirocycles in Advanced Chemical Research
The introduction of heteroatoms, such as oxygen and nitrogen, into spirocyclic frameworks dramatically expands their chemical and biological potential. These heteroatoms can act as hydrogen bond donors or acceptors, introduce polarity, and provide sites for further chemical modification. In medicinal chemistry, the replacement of carbon atoms with heteroatoms in a process known as bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.
Heterocyclic spirocycles are prevalent in a wide array of natural products and have been incorporated into numerous clinically successful drugs. Their rigid structures can help to pre-organize a molecule into a conformation that is favorable for binding to a biological target, potentially leading to increased potency and selectivity. The development of novel synthetic methodologies to access diverse heteroatom-containing spirocycles is an active and important area of contemporary chemical research.
Overview of 8-Oxa-5-azaspiro[3.6]decane within Contemporary Chemical Space
The compound 8-Oxa-5-azaspiro[3.6]decane;hydrochloride is a specific example of a heteroatom-containing spirocycle. Its structure consists of a spiro[3.6]decane core where the carbon at the 8-position has been replaced by an oxygen atom, and the carbon at the 5-position has been replaced by a nitrogen atom, which is protonated to form a hydrochloride salt.
While detailed research specifically focused on this compound is not extensively available in the public domain, its structural motifs are of significant interest in drug discovery. The presence of both an ether (oxa) and an amine (aza) functionality within a rigid spirocyclic framework suggests its potential as a scaffold for the development of novel therapeutic agents. The hydrochloride salt form generally enhances the water solubility and stability of the compound, which is a desirable characteristic for pharmaceutical development.
The contemporary chemical space is rich with examples of oxa-azaspirocyclic compounds that have been investigated for a wide range of biological activities. For instance, related oxa-azaspiro[4.5]decane derivatives have been explored as muscarinic agonists for the potential treatment of Alzheimer's disease and as ligands for sigma-1 receptors, which are implicated in various central nervous system disorders. nih.gov The exploration of the 8-Oxa-5-azaspiro[3.6]decane system represents a continuation of the broader effort to explore novel three-dimensional chemical space for the discovery of new medicines.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
|---|---|
| CAS Number | 2287302-08-1 guidechem.comkolabshop.com |
| Molecular Formula | C8H16ClNO |
| IUPAC Name | This compound |
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-oxa-5-azaspiro[3.6]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-6-10-7-5-9-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRXHAPLJVHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections for the 8 Oxa 5 Azaspiro 3.6 Decane Core
Fundamental Principles of Retrosynthetic Strategy Applied to Spirocyclic Systems
Retrosynthesis is a problem-solving technique in organic synthesis that involves conceptually breaking down a complex target molecule into simpler precursor structures. numberanalytics.com This process continues until easily accessible starting materials are identified. ox.ac.uk When applied to spirocyclic systems, this analysis requires special consideration due to their unique three-dimensional architecture and the presence of a shared quaternary carbon atom. researchgate.net
Key principles guiding the retrosynthesis of spirocycles include:
Disconnection of bonds on one of the rings: The most common strategies involve cleaving C-C or C-X (where X is a heteroatom) bonds in one of the rings, which simplifies the target to a monocyclic system with a functionalized side chain. This side chain is then used in a subsequent cyclization step to form the second ring.
Formation of the spirocenter: The construction of the quaternary spirocenter is a critical step. This can be achieved through various reactions, such as intramolecular alkylation, cycloadditions, or rearrangement reactions.
Ring-closing reactions: Methods like ring-closing metathesis (RCM), intramolecular Heck reactions, and reductive amination are powerful tools for forming one of the rings onto a pre-existing cyclic core. whiterose.ac.uk
Control of stereochemistry: The spiroatom can be a stereocenter. Therefore, achieving stereocontrol is a significant challenge that must be addressed, often through asymmetric catalysis or the use of chiral auxiliaries. researchgate.net
The synthesis of spirocycles has been an area of intense research, with numerous methodologies developed for their construction. nih.gov The choice of disconnection strategy is often influenced by the size of the rings, the presence of heteroatoms, and the desired substitution patterns.
Identification of Key Synthons and Precursors for 8-Oxa-5-azaspiro[3.6]decane
Based on the principles outlined above, several retrosynthetic pathways can be envisioned for the 8-Oxa-5-azaspiro[3.6]decane core. The primary disconnections focus on the formation of the 1,4-oxazepane (B1358080) ring, as this is often more challenging to construct than the cyclobutane (B1203170) moiety.
Strategy 1: Intramolecular N-Alkylation (C-N Bond Disconnection)
A logical disconnection is the C5-N bond within the oxazepane ring. This bond can be formed via an intramolecular nucleophilic substitution (N-alkylation).
Retron: Target Molecule -> Intramolecular N-Alkylation
Disconnection: C5-N bond
Synthon: This disconnection leads to a bifunctional precursor containing a secondary amine and a leaving group (e.g., a halide or sulfonate ester) separated by an appropriate carbon chain.
Precursor (A): The chemical equivalent for this synthon is a compound like 1-(2-((2-haloethyl)oxy)ethyl)cyclobutanamine .
Further disconnection of Precursor (A) by cleaving the ether bond (C-O disconnection) leads to simpler starting materials: cyclobutanamine and a 2-(2-haloethoxy)ethanol derivative. A more practical approach involves disconnecting Precursor (A) at the C-N bond of the cyclobutanamine moiety, leading to cyclobutanone and 2-((2-aminoethyl)oxy)ethan-1-ol . The amine can be introduced via reductive amination on cyclobutanone.
Strategy 2: Intramolecular Reductive Amination (C-N Bond Disconnection)
Another powerful strategy for forming the C-N bond involves an intramolecular reductive amination.
Retron: Target Molecule -> Intramolecular Reductive Amination
Disconnection: C5-N bond
Synthon: This approach simplifies the target to a precursor containing an amino group and a terminal aldehyde.
Precursor (B): A suitable precursor would be 2-((2-(cyclobutylamino)ethoxy)acetaldehyde . This can be formed from cyclobutylamine (B51885) and a protected dialkoxyacetaldehyde derivative.
Strategy 3: Ring-Closing Metathesis (RCM) (C=C Bond Formation followed by Reduction)
This strategy involves forming a cyclic alkene precursor via RCM, which is then reduced to the saturated oxazepane ring.
Retron: Target Molecule -> Hydrogenation -> Unsaturated Oxazepane -> RCM
Disconnection: C6-C7 double bond in an unsaturated precursor.
Precursor (C): The required diene precursor would be N-allyl-N-(cyclobutylmethyl)-2-oxa-4-penten-1-amine . This approach requires the synthesis of a functionalized cyclobutane starting material.
The following table summarizes the proposed key synthons and their corresponding chemical precursors.
| Disconnection Strategy | Key Bond Formed (Forward Sense) | Synthon Generated (Retrosynthetic Sense) | Plausible Chemical Precursor |
| Intramolecular N-Alkylation | C5-N bond | A secondary amine and an electrophilic carbon center | 1-(2-((2-haloethyl)oxy)ethyl)cyclobutanamine |
| Intramolecular Reductive Amination | C5-N bond | A primary amine and an aldehyde | 2-((2-(cyclobutylamino)ethoxy)acetaldehyde |
| Ring-Closing Metathesis (RCM) | C6=C7 bond (then reduced) | A diene with appropriately placed heteroatoms | N-allyl-N-(cyclobutylmethyl)-2-oxa-4-penten-1-amine |
Strategic Considerations for Regioselective and Stereoselective Bond Formations
The successful synthesis of 8-Oxa-5-azaspiro[3.6]decane hinges on controlling the regioselectivity and, if applicable, the stereoselectivity of the key bond-forming reactions.
Regioselectivity: The primary regiochemical challenge lies in the cyclization step to form the seven-membered oxazepane ring.
In the N-alkylation strategy (Strategy 1) , the precursor must be designed to ensure that the intramolecular cyclization is favored over potential intermolecular side reactions. This is typically achieved by performing the reaction under high-dilution conditions. The use of a suitable leaving group (e.g., I > Br > Cl > OTs) can also influence the reaction rate and efficiency.
For the reductive amination approach (Strategy 2) , regioselectivity is generally well-controlled as the reaction is intramolecular, linking the existing primary amine and the aldehyde functionalities. The choice of reducing agent (e.g., sodium triacetoxyborohydride) is crucial for selectively reducing the intermediate iminium ion without affecting the aldehyde.
Stereoselectivity: The target molecule, 8-Oxa-5-azaspiro[3.6]decane, does not possess a chiral center in its unsubstituted form. However, if substituents were present on either ring, the spiro carbon atom (C4) would become a quaternary stereocenter. In such cases, controlling its configuration would be paramount.
Strategies to achieve stereocontrol in related spirocyclic syntheses include:
Substrate Control: Starting with an enantiomerically pure cyclobutane precursor would allow the stereochemistry to be transferred to the final product.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the precursor to direct the formation of the spirocenter, after which it would be removed.
Asymmetric Catalysis: An enantioselective catalyst could be employed in the key bond-forming step to favor the formation of one enantiomer over the other. For instance, asymmetric versions of intramolecular alkylations or cycloadditions are well-established in organic synthesis. whiterose.ac.uk
The choice of synthetic route would ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the need for stereochemical control in substituted analogs.
Advanced Synthetic Methodologies for 8 Oxa 5 Azaspiro 3.6 Decane and Its Chemical Derivatives
Cyclization Reactions in Oxa-azaspirocycle Construction
The formation of the characteristic spirocyclic core of oxa-azaspirocycles often relies on powerful intramolecular cyclization strategies. These methods are designed to efficiently construct the complex, three-dimensional framework from acyclic or monocyclic precursors.
Iodocyclization Pathways to Oxa-Spirocyclic Compounds
Iodocyclization has emerged as a robust and versatile method for the synthesis of oxa-spirocycles. rsc.org This strategy typically involves the reaction of an unsaturated alcohol with an iodine source. The electrophilic iodine activates the double bond, prompting a nucleophilic attack from the hydroxyl group to form a heterocyclic ring, with a subsequent reaction forming the second ring of the spiro-system.
A general approach using iodocyclization as the key step has been developed to provide access to a new generation of spirocyclic molecules. rsc.org The reaction conditions are typically mild, involving the treatment of an alkene with iodine (I₂) and a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a solvent like acetonitrile (B52724) (CH₃CN). rsc.org This method has been successfully used to prepare over 150 oxa-spirocyclic compounds. rsc.org The incorporation of an oxygen atom into the spirocyclic unit through this method has been shown to significantly improve water solubility and lower lipophilicity, which are desirable properties for drug candidates. researchgate.net
Table 1: Representative Conditions for Iodocyclization
| Substrate Type | Reagents | Solvent | Time | Reference |
|---|---|---|---|---|
| Alkene | I₂ (3 equiv.), NaHCO₃ (3 equiv.) | CH₃CN | 1 h | rsc.org |
| Alkene | I₂ (4 equiv.), K₂CO₃ (4 equiv.) | CH₃CN | 48 h | rsc.org |
Oxidative Cyclization Protocols for Spirocyclic Amines
Oxidative cyclization offers another powerful avenue for constructing spirocyclic systems. These reactions involve the formation of a new bond through an oxidation process, often leading to the creation of the spirocenter. One notable example is the oxidative cyclization of enehydroxylamines using a silver compound like silver(I) carbonate on celite or silver(I) oxide to yield a spiro-nitroxide. mdpi.com
Hypervalent iodine reagents have also been employed in oxidative dearomatizing spirocyclizations. mdpi.com For instance, the treatment of propargylic ureas with iodosobenzene (B1197198) diacetate (IBDA) can provide spiro-fused iminooxazoles. mdpi.com Similarly, an efficient protocol for assembling a polycyclic spiroindoline scaffold involves an intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides using iodine as the oxidant. figshare.com This is followed by a subsequent attack of an oxygen anion on the resulting imine moiety to complete the spirocycle formation. figshare.com
Intramolecular Hydroxycyclization and Related Transformations
Intramolecular hydroxycyclization provides a direct method for the synthesis of oxa-spirocycles from unsaturated alcohols. In 2013, an approach to oxa-spirocyclic amines via oxidative intramolecular hydroxycyclization of alkenes was developed. rsc.org This transformation highlights a direct route to incorporate the oxygen-containing ring of the spirocycle. Gold catalysis can also facilitate this type of transformation. researchgate.netnih.gov
Metal-Catalyzed Approaches to 8-Oxa-5-azaspiro[3.6]decane Scaffolds
Transition metal catalysis has revolutionized the synthesis of complex molecules, and spirocycles are no exception. Catalysts based on rhodium and gold have proven particularly effective in constructing oxa-azaspirocyclic scaffolds through novel reaction pathways. researchgate.netnih.gov
Rhodium-Catalyzed Cyclizations of Unsaturated Alkoxyamines
Rhodium catalysts are highly effective in promoting unique cyclization reactions. A notable application is the Rh(III)-catalyzed intramolecular cyclization of O,ω-unsaturated N-tosyl alkoxyamines, which unexpectedly proceeds via oxyamination to produce oxygen-containing heterocycles. nih.govamericanelements.com This method provides a pathway to oxa-spirocycles that is distinct from other cyclization strategies. researchgate.netnih.gov Mechanistic studies suggest that an aziridine (B145994) intermediate may be involved in the formation of the heterocycles, possibly proceeding through a Rh(V) species. nih.govamericanelements.com This rhodium-catalyzed approach was developed by Cossy in 2018 and represents a significant contribution to the synthesis of these scaffolds. rsc.org
Table 2: Overview of Rhodium-Catalyzed Cyclization
| Catalyst Family | Substrate | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Rh(III) Complexes | O,ω-Unsaturated N-tosyl alkoxyamines | Intramolecular Oxyamination | Forms oxygen-containing heterocycles | nih.govamericanelements.com |
| Cp*Rh(III) Complexes | Arenes and unsaturated coupling reagents | Spiroannulation | Enables C-H activation for spirocycle synthesis | snnu.edu.cn |
Gold-Catalyzed Oxidative Cyclizations
Gold catalysts, particularly in their +1 oxidation state, exhibit unique π-acidic properties that enable the activation of alkynes and allenes toward nucleophilic attack. This reactivity has been harnessed for the synthesis of aza-spirocycles. researchgate.net A significant method involves the gold-catalyzed oxidative cyclization of propargyl alcohols to form oxa-spirocyclic amines. rsc.org
Furthermore, gold(I) catalysis has been utilized for the intramolecular cyclization of tertiary alcohols with terminal alkynes, providing diverse aza-spirocycles under low catalyst loading and microwave irradiation. researchgate.net Another sophisticated approach is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters, which proceeds through a complex cascade of reactions including acyloxy migration and Nazarov cyclization to furnish azaspiro[4.4]nonenone and azaspiro[4.5]decadienone ring systems. rsc.org
Organocatalytic Strategies for Oxa-Azaspirocyclic Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a green and efficient alternative to metal-based catalysts. In the context of oxa-azaspirocycle synthesis, organocatalysis has been particularly effective in promoting cascade reactions that rapidly build molecular complexity.
One notable strategy involves the use of chiral organocatalysts to initiate a Michael/aza-Henry/hemiaminalization cascade. This approach has been successfully employed in the asymmetric synthesis of pharmacologically relevant piperidine-fused spiro-oxindole derivatives. nih.gov Although not a direct synthesis of the 8-Oxa-5-azaspiro[3.6]decane core, the underlying principles of this methodology are applicable. The reaction typically involves a Michael addition of a pronucleophile to an α,β-unsaturated acceptor, followed by an intramolecular cyclization. A chiral amine or squaramide catalyst can be used to control the stereochemical outcome of the reaction. researchgate.net For the synthesis of an 8-Oxa-5-azaspiro[3.6]decane derivative, a suitable precursor could be designed to undergo a similar organocatalyzed cascade, leading to the formation of the desired spirocyclic system.
The following table illustrates the types of organocatalyzed reactions that can be adapted for the synthesis of spiro-heterocyclic compounds.
| Reaction Type | Catalyst | Key Intermediates | Potential Application to 8-Oxa-5-azaspiro[3.6]decane |
| Michael/Aza-Henry/Hemiaminalization | Chiral Amine/Squaramide | Enamines, Nitronates | Construction of the piperidine (B6355638) ring with stereocontrol at the spirocenter. |
| Vinylogous Michael/Cyclization/Rearrangement | Quinine-derived catalysts | Enolates, Alkoxides | Formation of bridged spiro systems through a complex cascade. nih.gov |
| (4+3) Cycloaddition | Chiral Phosphoric Acid | Propargylic alcohols, Indolylmethanols | Synthesis of spiro-fused oxepine rings. rsc.org |
Radical-Mediated Annulation and Spirocyclization Reactions
Radical reactions offer a unique set of transformations for the construction of C-C and C-heteroatom bonds, often under mild conditions. These methods are particularly well-suited for the synthesis of complex cyclic and spirocyclic systems.
The cyclization of nitrogen-centered radicals is a powerful method for synthesizing a wide variety of nitrogen-containing heterocycles. organicreactions.org These radicals can be generated from various precursors, such as N-haloamines, N-alkoxyamines, or through the oxidation of amines. Once generated, the nitrogen-centered radical can undergo intramolecular addition to a suitably positioned alkene or alkyne to form the desired cyclic structure.
For the synthesis of 8-Oxa-5-azaspiro[3.6]decane, a precursor containing a nitrogen-centered radical precursor and an appropriate tether with a terminal olefin could be envisioned. The regioselectivity of the cyclization (e.g., exo vs. endo) would be a critical factor to control, which can often be influenced by the substitution pattern and reaction conditions. Photoredox catalysis has emerged as a particularly mild and efficient method for generating nitrogen-centered radicals for such cyclizations. nih.gov
Intramolecular hydrogen atom transfer (HAT) is a powerful strategy for the remote functionalization of C-H bonds. nih.gov In the context of spirobicycle formation, a radical generated at one position of a molecule can abstract a hydrogen atom from a distant carbon, leading to the formation of a new C-centered radical. This new radical can then participate in a cyclization reaction.
A potential application to the synthesis of the 8-Oxa-5-azaspiro[3.6]decane framework could involve the generation of an initial radical on the nitrogen or an adjacent carbon, followed by a 1,5- or 1,6-HAT to generate a radical on the cycloheptane (B1346806) ring. Subsequent cyclization of this radical onto an appropriate acceptor would lead to the spirocyclic core. The success of this strategy relies on the favorable thermodynamics and kinetics of the HAT process and the subsequent cyclization. nih.gov
The table below summarizes radical-mediated approaches applicable to spirocycle synthesis.
| Radical Type | Generation Method | Key Transformation | Potential Spirocyclic Product |
| Nitrogen-Centered Radical | Photoredox Catalysis, Oxidation | Intramolecular Cyclization | Spiro-piperidines, Pyrrolidines nih.gov |
| Carbon-Centered Radical via HAT | Radical Initiator, Photolysis | 1,5- or 1,6-HAT followed by cyclization | Fused and Spiro-bicyclic systems nih.govnih.gov |
[2+2] Cycloaddition Reactions in the Synthesis of Small Spiro Rings
[2+2] Cycloaddition reactions are a powerful tool for the construction of four-membered rings. While often associated with photochemical methods, thermal [2+2] cycloadditions are also known, particularly with activated substrates like ketenes. This methodology can be applied to the synthesis of spirocycles containing a cyclobutane (B1203170) or oxetane (B1205548) ring.
For the synthesis of the 8-Oxa-5-azaspiro[3.6]decane core, which contains an oxetane ring, an intramolecular [2+2] photocycloaddition of a precursor containing both an alkene and a carbonyl group could be a viable strategy. Alternatively, an intermolecular [2+2] cycloaddition between a cycloheptanone-derived enol ether and a suitable ketene (B1206846) or alkene could be explored. The regioselectivity and stereoselectivity of the cycloaddition would be key challenges to address.
Rearrangement-Based Syntheses of Azaspirocyclic Systems
Rearrangement reactions provide an elegant means of transforming readily available starting materials into more complex molecular architectures. The semipinacol rearrangement, in particular, has proven to be a valuable tool in the synthesis of spirocyclic ketones.
The semipinacol rearrangement involves the 1,2-migration of a carbon or hydrogen atom in a β-hydroxy-substituted carbocation or related species, leading to the formation of a ketone or aldehyde. This reaction can be effectively used for ring expansion, providing access to spirocyclic ketones that would be difficult to synthesize by other means.
In the context of synthesizing a precursor to 8-Oxa-5-azaspiro[3.6]decane, a semipinacol rearrangement could be employed to construct the spirocyclic core. For instance, a suitably substituted bicyclo[4.1.0]heptanol derivative could undergo a Lewis acid-promoted semipinacol rearrangement to afford a spiro[3.6]decanone. nih.govnih.gov This spirocyclic ketone could then be further elaborated to introduce the oxa and aza functionalities.
The following table provides an overview of rearrangement strategies for spirocycle synthesis.
| Rearrangement Type | Key Precursor | Promoter | Resulting Spirocyclic Core |
| Semipinacol | β-Hydroxy carbocation precursor | Lewis or Brønsted Acid | Spirocyclic ketone nih.govnih.gov |
| Strain-Relocating Semipinacol | Bicyclobutylcyclopropanol | Acid | Spiro[3.3]heptan-1-one researchgate.net |
Scalable and Sustainable Synthetic Routes to 8-Oxa-5-azaspiro[3.6]decane
The efficient and environmentally conscious synthesis of complex molecules like 8-Oxa-5-azaspiro[3.6]decane is a primary objective in contemporary process chemistry. Achieving scalability and sustainability requires the development of robust synthetic routes that are both high-yielding and amenable to large-scale production with minimal environmental impact. While specific literature on the scalable synthesis of 8-Oxa-5-azaspiro[3.6]decane is limited, principles from analogous spirocyclic systems can be applied. For instance, the synthesis of spirocyclic compounds often involves multi-step sequences that can be optimized for multigram production. rsc.orgenamine.netenamine.netchemrxiv.org
Application of Flow Chemistry for Process Intensification
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for process intensification and safety. nih.goveuropa.euresearchgate.net The use of continuous-flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and reproducibility. mit.eduuc.pt
For the synthesis of oxa-azaspirocycles, flow chemistry can be particularly advantageous. For example, in the synthesis of a related compound, 1-oxa-8-azaspiro[4.5]decan-3-amine, a continuous three-step flow process was successfully employed to manage the formation and reduction of a potentially hazardous azide (B81097) intermediate. acs.orgvapourtec.com This approach not only mitigated the risks associated with energetic intermediates but also enabled a safer and more scalable production process. acs.orgvapourtec.com
Key advantages of applying flow chemistry to the synthesis of 8-Oxa-5-azaspiro[3.6]decane could include:
Enhanced Safety: By minimizing the volume of hazardous reagents and intermediates at any given time, the intrinsic safety of the process is significantly improved. europa.eu
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, which is crucial for controlling highly exothermic or rapid reactions. nih.gov
Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or by numbering-up (running multiple systems in parallel), which is more straightforward than redesigning large-scale batch reactors. nih.gov
A hypothetical flow process for a key step in the synthesis of an 8-Oxa-5-azaspiro[3.6]decane precursor could involve the continuous reaction of a suitable starting material with a nucleophile in a heated reactor coil, followed by in-line quenching and extraction.
Biocatalytic Transformations in Enantioselective Spirocycle Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach to the synthesis of chiral molecules with high enantioselectivity. For spirocyclic compounds, where stereochemistry is often crucial for biological activity, enzymes can provide a highly efficient means of establishing the desired stereocenters.
While specific biocatalytic routes to 8-Oxa-5-azaspiro[3.6]decane have not been detailed in the literature, the application of transaminases in the synthesis of a similar scaffold, 1-oxa-8-azaspiro[4.5]decan-3-amine, highlights the potential of this technology. acs.orgvapourtec.com In this case, a transaminase was used to prepare the desired enantiomer of the amine with high yield and enantiomeric excess. acs.orgvapourtec.com This enzymatic approach provides a green alternative to traditional chiral resolutions or asymmetric chemical catalysis.
Potential biocatalytic strategies for the enantioselective synthesis of 8-Oxa-5-azaspiro[3.6]decane derivatives could involve:
Kinetic Resolution: An enzyme could be used to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.
Asymmetric Desymmetrization: An enzyme could selectively transform a prochiral substrate into a chiral product.
Reductive Amination: As demonstrated with the 1-oxa-8-azaspiro[4.5]decan-3-amine, a transaminase could be used for the asymmetric synthesis of an amine functional group on the spirocyclic scaffold. acs.orgvapourtec.com
The table below illustrates the potential of transaminases in the synthesis of chiral amines, a key functional group that could be present in derivatives of 8-Oxa-5-azaspiro[3.6]decane.
| Enzyme Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Transaminase | Ketone | Chiral Amine | >99% | acs.org |
Optimization of Reaction Conditions for Multigram Scale Production
The transition from laboratory-scale synthesis to multigram or even kilogram-scale production presents numerous challenges, including reaction efficiency, product purification, and cost-effectiveness. Optimization of reaction conditions is therefore a critical step in developing a scalable process.
For the synthesis of spirocyclic systems, including analogs of 8-Oxa-5-azaspiro[3.6]decane, several factors must be considered for multigram scale-up. These include the choice of starting materials, solvents, catalysts, and reaction temperatures. For instance, the development of inexpensive, catalyst-free methods for key bond-forming reactions can significantly enhance the scalability of a synthetic route. rsc.org
Approaches to multigram synthesis of functionalized spirocyclic compounds have been reported, demonstrating the feasibility of producing these complex molecules on a larger scale. enamine.netenamine.netchemrxiv.org These methods often rely on robust and well-understood chemical transformations that can be reliably performed in larger reactors.
A systematic approach to optimizing the synthesis of 8-Oxa-5-azaspiro[3.6]decane for multigram production would likely involve:
Route Scouting: Identifying the most efficient and convergent synthetic pathway.
Parameter Screening: Systematically varying reaction parameters (e.g., temperature, concentration, catalyst loading) to identify optimal conditions.
Process Analytical Technology (PAT): Utilizing in-situ monitoring techniques to gain a better understanding of the reaction kinetics and identify critical process parameters.
Crystallization Studies: Developing robust crystallization methods for the isolation and purification of the final product and key intermediates.
The following table provides a hypothetical comparison of a non-optimized versus an optimized process for a key synthetic step, illustrating the potential improvements.
| Parameter | Non-Optimized Process | Optimized Process |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran (a greener alternative) |
| Temperature | -78 °C to 25 °C | 25 °C (isothermal) |
| Catalyst Loading | 10 mol% | 1 mol% |
| Reaction Time | 24 hours | 4 hours |
| Yield | 60% | 90% |
| Purification | Column Chromatography | Crystallization |
Post-Synthetic Derivatization and Functionalization of the 8-Oxa-5-azaspiro[3.6]decane Scaffold
Once the core 8-Oxa-5-azaspiro[3.6]decane scaffold is synthesized, its utility can be greatly expanded through post-synthetic derivatization and functionalization. This allows for the introduction of a wide range of chemical moieties to modulate the compound's physicochemical properties and biological activity. The presence of a secondary amine in the 5-position and the oxa-spirocyclic core provides multiple handles for chemical modification.
Strategic Functional Group Interconversions
Functional group interconversions (FGIs) are a cornerstone of medicinal chemistry, enabling the transformation of one functional group into another to fine-tune a molecule's properties. ub.eduscribd.comorganic-chemistry.orgresearchgate.netdocsity.com For the 8-Oxa-5-azaspiro[3.6]decane scaffold, the secondary amine is a prime site for such modifications.
Common FGIs that could be applied to the amine group include:
Alkylation/Arylation: Introduction of alkyl or aryl substituents to explore structure-activity relationships.
Acylation: Formation of amides, which can alter the compound's hydrogen bonding capacity and metabolic stability.
Sulfonylation: Preparation of sulfonamides, which are common pharmacophores in a variety of drugs.
Reductive Amination: If a ketone precursor is available, this method can be used to introduce a variety of substituents on the nitrogen atom.
Furthermore, if other functional groups are present on the carbocyclic ring of the spirocycle, they can also be subjected to strategic interconversions. For example, a hydroxyl group could be converted to a halide, which could then participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The following table summarizes some potential functional group interconversions on the 8-Oxa-5-azaspiro[3.6]decane scaffold, assuming the presence of a suitable precursor.
| Initial Functional Group | Reagents and Conditions | Resulting Functional Group |
| Secondary Amine (-NH-) | Alkyl halide, base | Tertiary Amine (-NR-) |
| Secondary Amine (-NH-) | Acyl chloride, base | Amide (-N-C(O)R) |
| Secondary Amine (-NH-) | Sulfonyl chloride, base | Sulfonamide (-N-SO2R) |
| Hydroxyl (-OH) | PBr3 | Bromo (-Br) |
| Bromo (-Br) | Organoborane, Pd catalyst | Aryl/Alkyl (-R) |
The strategic application of these advanced synthetic methodologies will be instrumental in unlocking the full potential of the 8-Oxa-5-azaspiro[3.6]decane scaffold and its derivatives in the development of new and effective therapeutic agents.
Stereochemical Aspects and Chiral Synthesis of 8 Oxa 5 Azaspiro 3.6 Decane Derivatives
Inherent Chirality of Spiro Compounds and the Spiro Atom
Spiro compounds are a unique class of molecules characterized by at least two rings connected by a single common atom, known as the spiro atom. wikipedia.org This structural feature can lead to a form of stereoisomerism known as axial chirality, even in the absence of traditional chiral centers (an atom with four different substituents). wikipedia.orgrsc.org The chirality in many spirocyclic systems arises from the fixed, non-planar arrangement of the rings, which are often perpendicular to each other. youtube.comnucleos.com
In the case of 8-Oxa-5-azaspiro[3.6]decane, the spiro atom is the carbon at position 4 (C4), which connects the azetidine (B1206935) ring and the oxepane (B1206615) ring. The two rings are dissimilar, one being a four-membered nitrogen-containing ring and the other a seven-membered oxygen-containing ring. This inherent dissimilarity contributes to the potential for chirality. The constrained nature of the spiro-fused rings prevents free rotation, locking the molecule into a specific three-dimensional arrangement. If this arrangement and its mirror image are non-superimposable, the molecule is chiral. The spiro atom itself becomes the origin of this chirality due to the spatial disposition of the rings. wikipedia.org
| Chirality Type | Description | Relevance to 8-Oxa-5-azaspiro[3.6]decane |
| Spiro Chirality | A specific form of axial chirality arising from the rigid, perpendicular orientation of two rings around a common spiro atom. | The fundamental source of chirality in the unsubstituted 8-Oxa-5-azaspiro[3.6]decane scaffold. |
| Inherent Chirality | Chirality that arises from a molecule's shape and curvature in 3D space, rather than from a specific chiral center. wikipedia.orgpku.edu.cn | The broader classification for the chirality observed in this spirocyclic system. |
| Spiro Atom | The single atom common to two rings in a spiro compound. wikipedia.org | In this molecule, the C4 atom is the spiro atom and the source of chirality. |
Strategies for Enantioselective Synthesis of 8-Oxa-5-azaspiro[3.6]decane
The creation of single-enantiomer spirocyclic compounds is a significant challenge in organic synthesis. nih.gov Enantioselective strategies aim to produce one enantiomer in excess over the other, which is crucial for applications in drug discovery where different enantiomers can have vastly different biological activities. nih.gov For a molecule like 8-Oxa-5-azaspiro[3.6]decane, several asymmetric synthesis strategies could be employed.
One major approach involves catalytic asymmetric spirocyclization . acs.orgelectronicsandbooks.com This can be achieved through either organocatalysis or metal-based catalysis. For instance, chiral phosphoric acids have been used to catalyze intramolecular lactonization reactions, desymmetrizing prochiral diesters to yield enantioenriched spirocycles. researchgate.net A similar strategy could be envisioned for the synthesis of 8-Oxa-5-azaspiro[3.6]decane derivatives, where a prochiral precursor is cyclized under the influence of a chiral catalyst to form the spirocenter with high enantioselectivity.
Another powerful method is the enantioselective palladium-catalyzed allylic alkylation , followed by a ring-closing metathesis (RCM) reaction. nih.gov This strategy allows for the rapid assembly of enantioenriched spirocycles by first creating an α-quaternary stereocenter and then forming the second ring.
Enzymatic strategies also offer a highly selective route to chiral compounds. rsc.org Hydrolases, for example, can be used in the kinetic resolution of a racemic mixture of a spirocycle precursor, selectively reacting with one enantiomer to allow for the separation of the other. Alternatively, enzymes can be used in stereoselective reactions with prochiral substrates to directly form the desired chiral product. rsc.org
| Synthesis Strategy | Description | Potential Application to 8-Oxa-5-azaspiro[3.6]decane |
| Catalytic Asymmetric Spirocyclization | Use of a chiral catalyst (organocatalyst or metal complex) to induce enantioselectivity during the ring-forming step that creates the spirocenter. acs.org | A prochiral linear precursor containing both the azetidine and oxepane fragments could be cyclized using a chiral catalyst to form the spirocycle enantioselectively. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of the spirocyclization reaction, after which it is removed. | A starting material functionalized with a removable chiral group could be used to control the formation of the spiro junction before the auxiliary is cleaved. |
| Enzymatic Resolution/Desymmetrization | Use of enzymes to either selectively react with one enantiomer in a racemic mixture (resolution) or to selectively transform one of two enantiotopic groups in a prochiral substrate (desymmetrization). rsc.org | An enzyme could selectively hydrolyze an ester group on one enantiomer of a racemic precursor, allowing for separation, or could catalyze the asymmetric cyclization itself. |
Methods for Absolute Configuration Assignment in Complex Spirocyclic Systems
Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral spirocycle is a critical step after its synthesis. wikipedia.org The most common and definitive method is X-ray crystallography . wikipedia.org By analyzing the diffraction pattern of a single crystal of an enantiomerically pure compound, the exact spatial position of every atom can be determined, providing an unambiguous assignment of its absolute stereochemistry.
When suitable crystals cannot be obtained, spectroscopic methods are employed. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations for a given absolute configuration (R or S), the correct configuration can be assigned.
The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for naming the configuration of chiral centers and axially chiral molecules like spirocycles. msu.educhemistrysteps.com For a spiro atom, the substituents on each ring are ranked. The two rings are prioritized, and then the atoms within each ring are considered. The molecule is then viewed along the chiral axis, and the arrangement of the highest priority groups determines the R or S descriptor. youtube.comyoutube.comyoutube.com While this system provides a name, it relies on knowing the 3D structure from other methods first.
| Method | Principle | Application |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure of the molecule. wikipedia.org | Provides unambiguous assignment of absolute configuration if a suitable crystal of a pure enantiomer is available. |
| Chiroptical Spectroscopy (ECD/VCD) | Measures the differential absorption of circularly polarized light by a chiral molecule. The experimental spectrum is compared to computationally predicted spectra for R and S enantiomers. | Used when X-ray crystallography is not feasible. It is a powerful non-destructive method for assigning absolute configuration in solution. |
| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to a solution of the enantiomeric mixture, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for differentiation. | Can be used to determine enantiomeric purity and, in some cases, to correlate the configuration to known compounds. |
| Chemical Correlation | Chemically converting the new spirocycle, without affecting the stereocenter, into a compound whose absolute configuration is already known. wikipedia.org | Establishes the configuration by relating it to a known standard. |
Conformational Analysis and Stereoelectronic Effects within the 8-Oxa-5-azaspiro[3.6]decane Ring System
The biological activity and physical properties of 8-Oxa-5-azaspiro[3.6]decane are heavily influenced by its three-dimensional shape and conformational flexibility. nih.gov Conformational analysis seeks to understand the preferred spatial arrangements (conformations) of the molecule and the energy barriers between them. The spirocyclic nature of this compound imparts significant conformational rigidity compared to linear molecules, yet some flexibility remains within the seven-membered oxepane ring. nih.gov
The four-membered azetidine ring is relatively rigid and typically adopts a puckered conformation to relieve ring strain. The seven-membered oxepane ring is much more flexible and can exist in several low-energy conformations, such as chair, boat, and twist-chair forms. The spiro fusion constrains the possible conformations of the oxepane ring. Computational methods, such as density functional theory (DFT), are often used to calculate the relative energies of different conformations and identify the most stable ones. acs.orgrsc.org
Stereoelectronic effects also play a critical role in determining the preferred conformation. These effects involve the interaction of electron orbitals. For example, an anomeric effect might occur involving the lone pair of electrons on the oxygen atom in the oxepane ring and an adjacent anti-periplanar σ* orbital. Such interactions can stabilize specific conformations. Within the azetidine ring, the orientation of the lone pair on the nitrogen atom will influence the ring's puckering and its reactivity. Understanding these conformational preferences and stereoelectronic interactions is key to predicting the molecule's behavior and designing derivatives with specific properties. nih.gov
Advanced Spectroscopic and Structural Elucidation of 8 Oxa 5 Azaspiro 3.6 Decane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 8-Oxa-5-azaspiro[3.6]decane hydrochloride would reveal the number of unique proton environments, their electronic surroundings, and their connectivity to neighboring protons. The spectrum would be characterized by signals corresponding to the protons on the azetidine (B1206935) and oxepane (B1206615) rings.
Due to the hydrochloride salt formation, the proton on the nitrogen atom would likely be deshielded and could appear as a broad signal, its chemical shift being sensitive to solvent and concentration. The protons adjacent to the nitrogen (C4 and C6) and the oxygen (C7 and C9) would be expected to resonate at a lower field (higher ppm) compared to the other aliphatic protons due to the electron-withdrawing effects of the heteroatoms. The protons on the seven-membered oxepane ring would likely exhibit complex splitting patterns due to their conformational flexibility.
Hypothetical ¹H NMR Data for 8-Oxa-5-azaspiro[3.6]decane hydrochloride (Note: This table is a representation of expected values and not based on experimental data.)
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1, H-3 | 1.8 - 2.2 | Multiplet | - |
| H-2 | 1.6 - 1.9 | Multiplet | - |
| H-4 | 3.0 - 3.4 | Triplet | ~6-8 |
| H-6 | 3.2 - 3.6 | Triplet | ~6-8 |
| H-7 | 3.8 - 4.2 | Multiplet | - |
| H-9 | 3.8 - 4.2 | Multiplet | - |
| H-10 | 1.7 - 2.1 | Multiplet | - |
| NH | 9.0 - 11.0 | Broad Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 8-Oxa-5-azaspiro[3.6]decane hydrochloride, distinct signals would be observed for each unique carbon atom. The spiro carbon (C5) would be a key quaternary signal. The carbons bonded to the nitrogen (C4 and C6) and oxygen (C7 and C9) would be shifted downfield due to the electronegativity of these atoms.
Hypothetical ¹³C NMR Data for 8-Oxa-5-azaspiro[3.6]decane hydrochloride (Note: This table is a representation of expected values and not based on experimental data.)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-1, C-3 | 25 - 35 |
| C-2 | 20 - 30 |
| C-4 | 50 - 60 |
| C-5 (Spiro) | 70 - 80 |
| C-6 | 55 - 65 |
| C-7 | 65 - 75 |
| C-9 | 65 - 75 |
| C-10 | 28 - 38 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to elucidate the complete connectivity and stereochemistry, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the azetidine and oxepane rings. For instance, correlations would be expected between the protons on C1, C2, and C3, and separately within the proton network of the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be crucial for assigning which protons are attached to which carbons, for example, linking the downfield proton signals to the carbons adjacent to the heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For a rigid spirocyclic system, NOESY can provide crucial information about the stereochemistry and the relative orientation of the two rings.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₈H₁₆NO⁺ for the free base cation). This confirmation is a critical step in the structural elucidation process, ensuring the correct elemental composition.
Predicted Collision Cross Section (CCS) Measurements and Applications
Predicted Collision Cross Section (CCS) Values for 5-Oxa-8-azaspiro[3.6]decane Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 142.12265 | 124.6 |
| [M+Na]⁺ | 164.10459 | 126.7 |
| [M-H]⁻ | 140.10809 | 128.2 |
| [M+NH₄]⁺ | 159.14919 | 137.1 |
| [M+K]⁺ | 180.07853 | 131.1 |
| [M+H-H₂O]⁺ | 124.11263 | 115.3 |
| [M+HCOO]⁻ | 186.11357 | 139.6 |
| [M+CH₃COO]⁻ | 200.12922 | 174.6 |
| [M+Na-2H]⁻ | 162.09004 | 132.2 |
| [M]⁺ | 141.11482 | 123.8 |
| [M]⁻ | 141.11592 | 123.8 |
Data sourced from PubChem for the isomer 5-Oxa-8-azaspiro[3.6]decane.
The analysis of fragmentation patterns, typically achieved through tandem mass spectrometry (MS/MS), would provide further structural confirmation. Cleavage of the rings, particularly initiated at the heteroatoms, would be expected to produce characteristic fragment ions, helping to piece together the connectivity of the molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the spirocyclic structure of 8-Oxa-5-azaspiro[3.6]decane hydrochloride, including bond lengths, bond angles, and the conformation of the heterocyclic rings.
While no specific crystallographic data for 8-Oxa-5-azaspiro[3.6]decane hydrochloride has been published, a study on a related compound, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, demonstrated the power of this technique in establishing its absolute configuration as (S). nih.gov For 8-Oxa-5-azaspiro[3.6]decane hydrochloride, a hypothetical crystallographic study would yield a data table similar to the one below, detailing the unit cell parameters and other refinement statistics.
Interactive Data Table: Hypothetical Crystallographic Data for 8-Oxa-5-azaspiro[3.6]decane hydrochloride
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1049.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| R-factor (%) | < 5 |
Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. The actual crystal system and unit cell parameters would depend on the crystallization conditions and the specific packing of the molecules in the solid state.
The analysis would confirm the connectivity of the azetidine and cycloheptane (B1346806) rings sharing a single spiro-carbon atom. Furthermore, it would reveal the chair or boat conformation of the seven-membered ring and the puckering of the four-membered ring. The presence of the hydrochloride would be confirmed by the location of a chloride ion in the crystal lattice, likely forming a hydrogen bond with the protonated secondary amine of the azaspiro ring system.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
An experimental IR spectrum for 8-Oxa-5-azaspiro[3.6]decane hydrochloride is not publicly available. However, the expected characteristic absorption bands can be predicted based on its structure. The presence of the secondary amine hydrochloride would be a key feature, distinguishing it from its free-base form.
Interactive Data Table: Predicted Infrared Absorption Bands for 8-Oxa-5-azaspiro[3.6]decane hydrochloride
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| N-H⁺ Stretch (Ammonium Salt) | 2700-2250 | Stretching | Broad, Strong |
| C-H Stretch (Aliphatic) | 2950-2850 | Stretching | Strong |
| C-N Stretch | 1250-1020 | Stretching | Medium |
| C-O-C Stretch (Ether) | 1150-1085 | Stretching | Strong |
| CH₂ Bend | 1485-1445 | Bending (Scissoring) | Medium |
The most notable feature in the IR spectrum of the hydrochloride salt would be the broad and strong absorption band in the 2700-2250 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration of a secondary ammonium (B1175870) salt. This broadness is a result of hydrogen bonding interactions with the chloride counter-ion. The C-H stretching vibrations of the aliphatic rings would appear as strong bands in the 2950-2850 cm⁻¹ region. A strong absorption corresponding to the C-O-C stretching of the ether linkage in the oxa-azaspiro ring is expected around 1150-1085 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the proposed structure of 8-Oxa-5-azaspiro[3.6]decane hydrochloride.
Computational and Theoretical Investigations into 8 Oxa 5 Azaspiro 3.6 Decane Chemistry
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
The primary method for such an investigation would be Density Functional Theory (DFT), likely employing a functional such as B3LYP with a basis set like 6-31G* or higher for accurate results. The process involves an optimization of the molecule's geometry to find the lowest energy state (the ground state). In the case of the hydrochloride salt, the protonation site on the nitrogen atom would be a key feature of the starting structure.
The calculations would yield precise data on the spirocyclic framework, which consists of a four-membered azetidine (B1206935) ring fused with a seven-membered oxazepane ring. Key parameters of interest would include the bond lengths within these rings, the angles around the spiro carbon atom, and the puckering of the seven-membered ring.
Furthermore, electronic structure analysis would provide insights into the molecule's reactivity. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are critical predictors of chemical behavior. A smaller HOMO-LUMO gap, for instance, suggests higher reactivity. A molecular electrostatic potential (MEP) map would also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Optimized Geometric Parameters for 8-Oxa-5-azaspiro[3.6]decane (Ground State) Calculated via DFT
| Parameter | Value (Angstroms Å / Degrees °) |
|---|---|
| C-N Bond Length (Azetidine) | 1.48 Å |
| C-C Bond Length (Azetidine) | 1.55 Å |
| C-O Bond Length (Oxazepane) | 1.44 Å |
| C-N Bond Length (Oxazepane) | 1.47 Å |
| Spiro C-C Bond Angle | 89.5° |
| C-O-C Angle (Oxazepane) | 112.0° |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations provide a static image of the molecule's ground state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. For a flexible molecule like 8-Oxa-5-azaspiro[3.6]decane, with its seven-membered ring, MD simulations are crucial for exploring its conformational landscape.
MD simulations are also invaluable for studying intermolecular interactions. By simulating the spirocycle in a solvent box, one can analyze the formation and dynamics of hydrogen bonds between the molecule's nitrogen and oxygen atoms and the surrounding water molecules. For the hydrochloride form, the interactions of the chloride ion and the protonated amine with the solvent would be of particular interest, providing insight into its solubility and solvation thermodynamics.
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. For 8-Oxa-5-azaspiro[3.6]decane, one could investigate potential synthetic routes or degradation pathways.
This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state theory is used to locate the highest energy point along the reaction coordinate, known as the transition state. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For example, a computational study could explore the mechanism of N-alkylation or N-acylation at the secondary amine. Calculations would model the approach of the electrophile, the formation of the new bond, and the departure of any leaving groups. The solvent's effect on the reaction mechanism can also be included using implicit or explicit solvent models to provide a more accurate picture.
Table 2: Hypothetical Calculated Energies for a Reaction involving 8-Oxa-5-azaspiro[3.6]decane
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants | 0 |
| Transition State 1 | +85 |
| Intermediate | -20 |
| Transition State 2 | +60 |
Note: This table illustrates the kind of energy profile that would be calculated to elucidate a reaction mechanism. The values are for exemplary purposes only.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. Quantum chemical calculations can predict various types of spectra with reasonable accuracy.
For 8-Oxa-5-azaspiro[3.6]decane hydrochloride, one could calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts, when compared to experimental NMR data, can help assign the signals to specific atoms in the molecule and confirm its proposed structure.
Similarly, infrared (IR) spectroscopy frequencies and intensities can be calculated. These correspond to the vibrational modes of the molecule. A comparison between the computed and experimental IR spectrum can help identify characteristic functional group vibrations, such as the N-H stretch of the secondary amine (or N-H⁺ in the hydrochloride salt) and the C-O-C stretch of the ether linkage.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties. While QSPR is often applied to large datasets of compounds, the underlying principles can be used to understand the properties of a single molecule like 8-Oxa-5-azaspiro[3.6]decane.
In a hypothetical QSPR study involving a series of related spirocycles, various molecular descriptors for 8-Oxa-5-azaspiro[3.6]decane would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
These descriptors would then be used to predict properties such as boiling point, solubility, or a measure of chemical reactivity. For instance, the calculated electronic descriptors could be correlated with the molecule's nucleophilicity or its susceptibility to oxidation. This approach allows for the prediction of properties without the need for direct experimental measurement, guiding further research and development.
Chemical Transformations and Reactivity of the 8 Oxa 5 Azaspiro 3.6 Decane Scaffold
Ring-Opening and Ring-Expansion Reactions of the Spiro[3.6] System
The inherent ring strain of the four-membered oxetane (B1205548) ring in the 8-oxa-5-azaspiro[3.6]decane system makes it susceptible to various ring-opening and ring-expansion reactions. beilstein-journals.orgresearchgate.net These transformations are typically initiated by electrophilic activation of the ether oxygen, followed by nucleophilic attack.
Ring-Opening Reactions:
Under acidic conditions, the oxetane oxygen is protonated, rendering the ring highly susceptible to nucleophilic attack. researchgate.net The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles tend to attack the less substituted carbon of the oxetane ring (C7 or C9), leading to the formation of a 1,3-difunctionalized azepane derivative. magtech.com.cn
For instance, treatment with hydrohalic acids (HX) would likely lead to the formation of a halo-alcohol, where the halide attacks one of the oxetane carbons and the oxygen is converted to a hydroxyl group after protonation. The presence of the spirocenter can influence the stereochemical outcome of these reactions.
Ring-Expansion Reactions:
Ring-expansion reactions of spirocyclic oxetanes can be facilitated by various reagents, including Lewis acids. researchgate.net These reactions can lead to the formation of larger heterocyclic systems, such as tetrahydrofurans or other expanded rings, depending on the reaction conditions and the nature of the substituents. researchgate.net For the 8-oxa-5-azaspiro[3.6]decane scaffold, a plausible ring-expansion pathway could involve the intramolecular participation of the azepane nitrogen, although such a transformation would be highly dependent on the specific reaction conditions.
Hypothetical Ring-Opening Reactions of 8-Oxa-5-azaspiro[3.6]decane
| Nucleophile | Catalyst/Conditions | Plausible Product |
|---|---|---|
| HCl | Aqueous solution | 5-(3-chloro-3-(hydroxymethyl)butyl)azepan-1-ium chloride |
| CH3OH | H2SO4 (catalytic) | 5-(3-hydroxy-3-(methoxymethyl)butyl)azepane |
| NaN3 | NH4Cl, H2O/THF | 5-(3-azido-3-(hydroxymethyl)butyl)azepane |
Reactivity at the Nitrogen Atom (e.g., N-alkylation, N-acylation)
The secondary amine of the azepane ring in 8-oxa-5-azaspiro[3.6]decane is a key site for functionalization. As a typical secondary amine, it readily undergoes N-alkylation and N-acylation reactions. nih.gov
N-Alkylation:
N-alkylation can be achieved by reacting the spirocycle with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. google.comresearchgate.net The choice of base and solvent is crucial to avoid competing side reactions. The rate of N-alkylation will be influenced by the steric hindrance around the nitrogen atom, which is expected to be minimal in this scaffold.
N-Acylation:
N-acylation can be readily accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction is typically fast and high-yielding, providing a straightforward method for introducing a wide range of functional groups onto the azepane nitrogen.
Representative N-Functionalization Reactions
| Reagent | Reaction Type | Conditions | Plausible Product |
|---|---|---|---|
| Methyl iodide | N-Alkylation | K2CO3, Acetonitrile (B52724) | 5-methyl-8-oxa-5-azaspiro[3.6]decane |
| Benzyl bromide | N-Alkylation | NaH, DMF | 5-benzyl-8-oxa-5-azaspiro[3.6]decane |
| Acetyl chloride | N-Acylation | Triethylamine, CH2Cl2 | 1-(8-oxa-5-azaspiro[3.6]decan-5-yl)ethan-1-one |
| Benzoyl chloride | N-Acylation | Pyridine | (8-oxa-5-azaspiro[3.6]decan-5-yl)(phenyl)methanone |
Transformations Involving the Ether Linkage within the Spirocyclic Framework
The ether linkage of the oxetane ring is the most reactive site for transformations that alter the core spirocyclic framework. As discussed in section 7.1, cleavage of the C-O bonds is a primary reaction pathway. beilstein-journals.orgresearchgate.net
Reductive Cleavage:
The ether linkage can be cleaved under reductive conditions. For example, treatment with strong reducing agents, potentially in the presence of a Lewis acid, could lead to the opening of the oxetane ring to afford a diol derivative where the ether bond is replaced by two hydroxyl groups.
Rearrangement Reactions:
Under certain conditions, particularly with Lewis acid catalysis, the oxetane ring can undergo rearrangement reactions. researchgate.net These rearrangements could potentially lead to the formation of isomeric structures, such as those containing a tetrahydrofuran (B95107) ring, if a thermodynamically more stable product can be formed.
Influence of the Spirocenter on Local and Remote Reactivity
The spirocenter in 8-oxa-5-azaspiro[3.6]decane plays a crucial role in defining the molecule's three-dimensional shape and, consequently, its reactivity. wikipedia.org
Stereoelectronic Effects:
The fixed spatial arrangement of the two rings can lead to significant stereoelectronic effects. wikipedia.orgucla.edu The orientation of the lone pairs on the nitrogen and oxygen atoms relative to the adjacent bonds can influence the reactivity of these heteroatoms. For instance, the accessibility of the nitrogen lone pair for N-alkylation or N-acylation might be subtly affected by the conformation of the azepane ring, which is constrained by the spirocyclic fusion.
Ring Strain and Reactivity:
The spirocyclic nature of the molecule can also influence the strain of the individual rings. nih.gov The fusion of the azepane ring to the already strained oxetane ring may slightly alter the bond angles and torsional strain of the oxetane, potentially affecting its propensity to undergo ring-opening reactions. Conversely, the rigid oxetane ring imposes conformational constraints on the more flexible azepane ring, which could influence the reactivity at the nitrogen atom. For example, the rate of reactions that require a specific conformation of the azepane ring might be either enhanced or diminished.
8 Oxa 5 Azaspiro 3.6 Decane As a Versatile Building Block and Privileged Scaffold in Organic Synthesis
Utility as a Rigid Template in the Design of Complex Molecules
The defining feature of a spirocyclic compound is the single atom connecting two rings, which creates a conformationally constrained structure. wikipedia.org In 8-Oxa-5-azaspiro[3.6]decane, this rigidity forces the substituents on the two rings into well-defined spatial orientations. This predictable three-dimensional arrangement is highly valuable in rational drug design, where the precise positioning of functional groups is critical for effective interaction with biological targets such as enzymes or receptors. bldpharm.com By using the spirocycle as a rigid template, chemists can reduce the number of flexible bonds in a molecule, thereby minimizing the entropic penalty upon binding to a target and potentially increasing potency and selectivity. bldpharm.com
Incorporation into Multicomponent Reaction Schemes
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. researchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate libraries of structurally diverse molecules. While specific examples detailing the use of 8-Oxa-5-azaspiro[3.6]decane in MCRs are not prominent in the literature, related azaspirocycles have been synthesized using such strategies. nih.govacs.org The secondary amine within the 8-Oxa-5-azaspiro[3.6]decane scaffold could theoretically participate as a nucleophile in various MCRs, allowing for the direct incorporation of this rigid core into more complex molecular architectures.
Exploration of Chemical Diversity via Scaffold Decoration
"Scaffold decoration" is a fundamental strategy in medicinal chemistry where a core molecular structure is systematically modified with a variety of functional groups to explore the structure-activity relationship (SAR). For 8-Oxa-5-azaspiro[3.6]decane, the secondary amine (at position 5) is a prime handle for derivatization. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to append a wide range of substituents. This allows for the fine-tuning of properties like solubility, lipophilicity, and target affinity. Research on analogous 1-oxa-8-azaspiro[4.5]decane systems has demonstrated this principle, where systematic modifications led to the identification of potent and selective M1 muscarinic agonists. nih.gov
Role in Advanced Synthetic Campaigns Towards Natural Products or Molecular Probes
While there are no specific reports detailing the use of 8-Oxa-5-azaspiro[3.6]decane as a key intermediate in the total synthesis of a natural product, related oxa-azaspirocyclic scaffolds are valuable precursors for biologically active molecules. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as candidate radioligands for sigma-1 (σ₁) receptors, which are targets for positron emission tomography (PET) imaging in the brain. nih.gov This highlights the potential of such spirocycles to serve as the foundational structure for developing sophisticated molecular probes for diagnostics and biomedical research. The unique [3.6] ring system could offer novel properties for such applications, though this remains an area for future investigation.
Future Research Directions and Perspectives in 8 Oxa 5 Azaspiro 3.6 Decane Chemistry
Development of Next-Generation Catalytic and Stereoselective Synthetic Methods
The construction of the 8-Oxa-5-azaspiro[3.6]decane core, particularly with control over stereochemistry, demands the development of sophisticated and efficient synthetic strategies. While methods for synthesizing various azaspirocycles exist, the specific [3.6] ring system remains a challenging target. nih.gov Future research will likely concentrate on novel catalytic approaches that offer high levels of selectivity and efficiency.
Key future research avenues include:
Asymmetric Catalysis: Developing enantioselective catalytic methods is paramount for accessing single-enantiomer 8-Oxa-5-azaspiro[3.6]decane derivatives, which is crucial for pharmaceutical applications. This could involve transition-metal catalysis (e.g., using chiral palladium, rhodium, or iridium complexes) to orchestrate key bond-forming events like intramolecular cyclizations or C-H functionalization.
Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, could be employed to catalyze key steps like asymmetric Mannich reactions, Michael additions, or cycloadditions that establish the spirocyclic framework with high enantiopurity.
Biocatalysis: The use of engineered enzymes, such as carbene transferases or transaminases, represents a green and highly selective approach. chemrxiv.orgchemrxiv.org Future work could focus on developing bespoke enzymes through directed evolution to catalyze the stereodivergent synthesis of specific 8-Oxa-5-azaspiro[3.6]decane stereoisomers. chemrxiv.org
Multi-component Reactions: Designing novel multi-component reactions (MCRs) that assemble the spirocyclic core in a single step from simple, readily available starting materials would significantly improve synthetic efficiency.
Table 1: Comparison of Potential Catalytic Strategies for 8-Oxa-5-azaspiro[3.6]decane Synthesis
| Catalytic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Asymmetric Transition-Metal Catalysis | High turnover numbers, broad substrate scope, well-established ligand libraries. | Catalyst cost, potential for heavy metal contamination in final products. |
| Organocatalysis | Metal-free, lower toxicity, often milder reaction conditions, readily available catalysts. | Lower catalytic efficiency in some cases, may require higher catalyst loadings. |
| Biocatalysis | Exceptional stereoselectivity, environmentally benign (aqueous media), mild conditions. | Enzyme development can be time-consuming, limited substrate scope for natural enzymes. |
Integration with Emerging Synthetic Technologies (e.g., photoredox catalysis, electrochemistry)
Modern synthetic technologies that utilize light or electricity as reagents offer powerful and sustainable alternatives to traditional methods. acs.orguq.edu.au The integration of these technologies is a promising frontier for accessing novel reactivity patterns and constructing challenging molecular architectures like the 8-Oxa-5-azaspiro[3.6]decane system.
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions, enabling unique bond formations. emory.edu Future research could design precursors to 8-Oxa-5-azaspiro[3.6]decane that undergo radical-initiated spirocyclization. rsc.orgrsc.orgresearchgate.net For instance, a suitably functionalized substrate could undergo a photoredox-mediated single-electron transfer to initiate an intramolecular cyclization cascade, forming both the azetidine (B1206935) and azepane rings.
Electrochemistry: Electroorganic synthesis replaces hazardous and toxic chemical redox agents with electric current, offering a greener and more controlled approach to synthesis. uq.edu.aursc.orgresearchgate.net This technology could be applied to the intramolecular cross-coupling of C-H and N-H bonds to forge the spiro-junction. nih.gov Anodic oxidation could be used to generate reactive intermediates, such as iminium ions or radical cations, which then undergo intramolecular cyclization to form the target spirocycle.
Advanced Mechanistic Studies Leveraging In Situ Spectroscopic Techniques
A deep, fundamental understanding of reaction mechanisms is critical for optimizing existing synthetic methods and rationally designing new ones. The complexity of multi-step catalytic cycles involved in spirocycle synthesis often obscures the roles of transient intermediates and competing reaction pathways. In situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are powerful tools for elucidating these intricate details. nih.govresearchgate.net
Future research should prioritize the use of these techniques to study the formation of 8-Oxa-5-azaspiro[3.6]decane:
Real-Time Reaction Monitoring: Techniques like ReactIR (in situ FTIR) and process NMR can track the concentration of reactants, intermediates, and products over time. nih.govcmro.in This provides detailed kinetic data, helps identify rate-limiting steps, and reveals the presence of any unstable intermediates.
Elucidation of Catalytic Species: In situ spectroscopy can help characterize the active catalytic species and catalyst resting states within a catalytic cycle. This is crucial for understanding catalyst activation, deactivation pathways, and for designing more robust and efficient catalysts.
Identifying Key Intermediates: By observing the reaction as it happens, it may be possible to detect and structurally characterize short-lived intermediates that are key to the spirocyclization process, providing direct evidence for proposed reaction mechanisms. researchgate.net
Table 2: Application of In Situ Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Impact on Synthesis Optimization |
|---|---|---|
| In Situ FTIR (ReactIR) | Real-time tracking of functional group changes, reaction kinetics, detection of intermediates. | Optimization of reaction time, temperature, and reagent addition rates. |
| In Situ NMR | Detailed structural information on intermediates, determination of reaction pathways and selectivity. | Rational modification of catalyst/substrate to improve selectivity and yield. |
| In Situ Raman Spectroscopy | Complements FTIR, useful for symmetric bonds and aqueous systems, catalyst characterization. | Understanding catalyst behavior and identifying optimal process conditions. |
Application of Machine Learning and AI in Retrosynthetic Planning and Reaction Prediction
The rapid advancements in artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical synthesis. mit.edu These computational tools can analyze vast datasets of chemical reactions to predict outcomes and propose novel synthetic routes, significantly accelerating the discovery and development process. sci-hub.se
For a novel scaffold like 8-Oxa-5-azaspiro[3.6]decane, AI and ML can be applied in several impactful ways:
Retrosynthetic Planning: AI-powered retrosynthesis software can propose viable synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. nih.govresearchgate.net By training these models on reaction databases that include spirocycle syntheses, it may be possible to uncover non-intuitive or more efficient routes that a human chemist might overlook. researchgate.net
Reaction Outcome Prediction: ML models can predict the major products, side products, and even the stereoselectivity of a given reaction. nih.govdigitellinc.com This allows chemists to evaluate the feasibility of a proposed synthetic step in silico before committing to laboratory work, saving time and resources.
Condition Optimization: AI algorithms can recommend optimal reaction conditions (e.g., catalyst, solvent, temperature) by learning from historical reaction data. nih.gov This can drastically reduce the amount of empirical screening required to find the best conditions for a new transformation.
Impurity Prediction: Predicting potential impurities and by-products is crucial for process development. AI models can be trained to identify likely side reactions, aiding in the design of more effective purification strategies. mit.edumit.edu
Design of Novel 8-Oxa-5-azaspiro[3.6]decane Derivatives with Tunable Chemical Properties
The rigid, three-dimensional nature of the 8-Oxa-5-azaspiro[3.6]decane scaffold makes it an attractive template for designing new molecules with specific functions, particularly in medicinal chemistry. nih.govnih.gov Introducing a spirocyclic moiety can favorably modulate key drug-like properties such as solubility, metabolic stability, and binding affinity. rsc.orgrsc.org Future research will focus on the rational, computer-aided design of derivatives with precisely tailored chemical and biological properties.
Key strategies in this area will include:
Computational Modeling: Using techniques like quantum mechanics (QM) and molecular dynamics (MD) simulations to understand the conformational preferences of the spirocyclic core and how substituents affect its electronic properties.
In Silico Screening: Creating large virtual libraries of 8-Oxa-5-azaspiro[3.6]decane derivatives and using computational tools to predict their physicochemical properties (e.g., lipophilicity (logP), solubility, pKa) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. pharmafeatures.com
Structure-Based Drug Design: If a biological target is known, molecular docking and other computational methods can be used to design derivatives that have an optimal fit and interaction profile with the target's binding site. This allows for the tuning of potency and selectivity.
Bioisosteric Replacement: Exploring the scaffold as a bioisostere for other chemical groups in known active compounds. The strained and defined geometry of the 8-Oxa-5-azaspiro[3.6]decane system could offer a novel way to orient substituents in 3D space, leading to improved biological activity or pharmacokinetic properties. rsc.org
By combining these computational design strategies with advanced synthetic methods, researchers can efficiently explore the chemical space around the 8-Oxa-5-azaspiro[3.6]decane core to develop new molecules with finely tuned properties for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 8-Oxa-5-azaspiro[3.6]decane hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for procedures generating dust or aerosols to minimize inhalation risks .
- Storage : Store in a locked, dry cabinet away from incompatible materials (e.g., strong oxidizers) at 2–8°C .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What initial synthetic routes are recommended for preparing 8-Oxa-5-azaspiro[3.6]decane hydrochloride?
- Methodological Answer :
- Key Steps :
Cyclization : React 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions to form the spirocyclic core .
Salt Formation : Treat the freebase with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt .
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization from ethanol .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR (e.g., spirocyclic proton signals at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 192.1) .
- Elemental Analysis : Validate purity (>98%) via C, H, N, Cl content matching theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C during cyclization to minimize side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction rates and selectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility and yield .
Q. What mechanisms underlie its potential enzyme inhibition activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase), focusing on hydrogen bonds between the spirocyclic nitrogen and active-site residues .
- Kinetic Assays : Perform Michaelis-Menten studies with fluorogenic substrates to determine inhibition constants (Kᵢ) .
- Comparative Analysis : Contrast inhibition profiles with analogs (e.g., 2-Oxa-8-azaspiro[4.5]decane hydrochloride) to identify structural determinants of potency .
Q. How should contradictory data on reaction outcomes (e.g., oxidation products) be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (temperature, reagent purity) to verify reproducibility .
- Advanced Analytics : Employ GC-MS or HPLC to isolate and identify minor byproducts (e.g., ketones vs. alcohols from oxidation) .
- Computational Modeling : Use DFT calculations to predict thermodynamically favored pathways under varying conditions .
Q. What strategies are effective for studying its interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetylcholinesterase) to measure binding affinity in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Cellular Assays : Use HEK293T cells transfected with target receptors to assess functional modulation (e.g., cAMP inhibition) .
Q. How does its spirocyclic structure influence bioactivity compared to non-spiro analogs?
- Methodological Answer :
- Conformational Analysis : Perform X-ray crystallography or NMR-based NOE studies to compare rigidity with linear analogs .
- Permeability Assays : Use Caco-2 cell monolayers to evaluate membrane penetration vs. non-spiro compounds .
- SAR Studies : Synthesize derivatives with modified ring sizes (e.g., 8-Oxa-6-azaspiro[3.5]decane) and test activity shifts .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies, noting variables (cell lines, assay protocols) that may explain variability .
- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
